4-(MORPHOLINE-4-SULFONYL)-N-[4-(THIOPHEN-2-YL)-1,3-THIAZOL-2-YL]BENZAMIDE 4-(MORPHOLINE-4-SULFONYL)-N-[4-(THIOPHEN-2-YL)-1,3-THIAZOL-2-YL]BENZAMIDE
Brand Name: Vulcanchem
CAS No.: 312592-98-6
VCID: VC4604189
InChI: InChI=1S/C18H17N3O4S3/c22-17(20-18-19-15(12-27-18)16-2-1-11-26-16)13-3-5-14(6-4-13)28(23,24)21-7-9-25-10-8-21/h1-6,11-12H,7-10H2,(H,19,20,22)
SMILES: C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CS4
Molecular Formula: C18H17N3O4S3
Molecular Weight: 435.53

4-(MORPHOLINE-4-SULFONYL)-N-[4-(THIOPHEN-2-YL)-1,3-THIAZOL-2-YL]BENZAMIDE

CAS No.: 312592-98-6

Cat. No.: VC4604189

Molecular Formula: C18H17N3O4S3

Molecular Weight: 435.53

* For research use only. Not for human or veterinary use.

4-(MORPHOLINE-4-SULFONYL)-N-[4-(THIOPHEN-2-YL)-1,3-THIAZOL-2-YL]BENZAMIDE - 312592-98-6

Specification

CAS No. 312592-98-6
Molecular Formula C18H17N3O4S3
Molecular Weight 435.53
IUPAC Name 4-morpholin-4-ylsulfonyl-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)benzamide
Standard InChI InChI=1S/C18H17N3O4S3/c22-17(20-18-19-15(12-27-18)16-2-1-11-26-16)13-3-5-14(6-4-13)28(23,24)21-7-9-25-10-8-21/h1-6,11-12H,7-10H2,(H,19,20,22)
Standard InChI Key CMHHNZNZIGLKGM-UHFFFAOYSA-N
SMILES C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CS4

Introduction

Chemical Formula and Molecular Weight

  • Molecular Formula: Not directly available, but based on similar compounds, it would likely involve a combination of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

  • Molecular Weight: Estimated to be around 400-500 g/mol, depending on the exact structure.

Potential Biological Activities

Compounds with similar structures have shown promise in various biological assays:

  • Antimicrobial Activity: Thiophene and thiazole derivatives have been reported to exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria .

  • Anticancer Activity: The presence of thiazole and thiophene rings in some compounds has been associated with anticancer effects, often through mechanisms involving cell cycle arrest or apoptosis induction .

Synthesis and Molecular Modeling

The synthesis of such compounds typically involves multi-step reactions, including the formation of the thiazole ring and the introduction of the morpholine sulfonamide group. Molecular modeling studies can help predict the binding affinity of these compounds to specific biological targets, which is crucial for optimizing their pharmacological properties.

Synthesis Steps

  • Thiazole Ring Formation: This often involves the reaction of a suitable aldehyde with a thioamide.

  • Introduction of Thiophene Ring: This can be achieved through cross-coupling reactions.

  • Attachment of Morpholine Sulfonamide Group: Typically involves a sulfonamide coupling reaction.

Data Table: Comparison of Similar Compounds

Compound NameMolecular WeightMolecular FormulaPotential Activities
N-(4-methoxyphenyl)-3-[5-(morpholine-4-sulfonyl)thiophen-2-yl]benzamide458.55C22 H22 N2 O5 S2Antimicrobial, anticancer
N-[4-(Morpholine-4-sulfonyl)phenyl]-5-nitrothiophene-2-carboxamide397.4C15H15N3O6S2Antimicrobial, anticancer
2-(morpholine-4-sulfonyl)-4-nitro-N-[2-(thiophen-2-yl)ethyl]aniline397.46C16H19N3O5S2Antimicrobial

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